molecular formula C11H17F3N2O B2618133 1-sec-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole CAS No. 1856074-66-2

1-sec-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole

Cat. No.: B2618133
CAS No.: 1856074-66-2
M. Wt: 250.265
InChI Key: YRKNEMSBCFGPFU-UHFFFAOYSA-N
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Description

1-sec-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is an organic compound with the molecular formula C11H17F3N2O It is characterized by the presence of a pyrazole ring substituted with a sec-butyl group and a trifluoropropoxy methyl group

Preparation Methods

The synthesis of 1-sec-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the sec-Butyl Group: The sec-butyl group can be introduced via alkylation reactions using sec-butyl halides in the presence of a strong base such as sodium hydride.

    Attachment of the Trifluoropropoxy Methyl Group: The trifluoropropoxy methyl group can be attached through nucleophilic substitution reactions using trifluoropropyl halides and a suitable nucleophile.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

1-sec-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoropropoxy methyl group, leading to the formation of various substituted pyrazole derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-sec-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.

    Industry: It is used in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 1-sec-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The trifluoropropoxy methyl group may enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

1-sec-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole can be compared with other similar compounds, such as:

    1-sec-butyl-3-[(3,3,3-trifluoromethyl)phenyl]-urea: This compound has a similar trifluoromethyl group but differs in the presence of a urea moiety instead of a pyrazole ring.

    1-sec-butyl-3-[(3,3,3-trifluoropropyl)phenyl]-pyrazole: This compound has a similar pyrazole ring but differs in the substitution pattern on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-butan-2-yl-3-(3,3,3-trifluoropropoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F3N2O/c1-3-9(2)16-6-4-10(15-16)8-17-7-5-11(12,13)14/h4,6,9H,3,5,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKNEMSBCFGPFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=CC(=N1)COCCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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